Oxiranol, 3-ethyl-2-pentyl-

Description

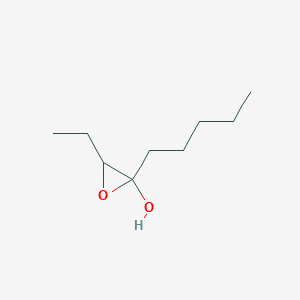

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

3-ethyl-2-pentyloxiran-2-ol |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-7-9(10)8(4-2)11-9/h8,10H,3-7H2,1-2H3 |

InChI Key |

JQUZGAXFLJZQSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(C(O1)CC)O |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Oxiranol, 3 Ethyl 2 Pentyl

Precursor Chemistry and Starting Materials for Oxiranol, 3-ethyl-2-pentyl- Synthesis

The foundation of any epoxide synthesis lies in the preparation of a suitable alkene precursor. The structure of the alkene dictates the substitution pattern of the final oxirane ring. For Oxiranol, 3-ethyl-2-pentyl-, the logical alkene precursors would be isomers of 3-ethyl-2-pentene (B1580655) or 3-ethyl-1-pentene (B6595685).

The synthesis of the requisite alkene precursors can be achieved through various classical organic reactions. For instance, 3-ethyl-2-pentene, a trisubstituted olefin, can be prepared via several routes, including Wittig reactions or elimination reactions of corresponding alcohols or alkyl halides. youtube.comchemicalbook.com One potential route to 3-ethyl-1-pentene involves the dehydration of 3-ethyl-1-penten-3-ol. ontosight.ai

The regioselective functionalization of these alkenes is a critical step. For instance, the introduction of a hydroxyl group at a specific position to ultimately form the "oxiranol" moiety requires careful selection of reagents and reaction conditions. Remote functionalization techniques, which leverage the reactivity of a functional group to effect a change at a distant site in the molecule, could also be employed. researchgate.net

Table 1: Potential Alkene Precursors and Their Synthesis

| Alkene Precursor | Potential Synthetic Route | Key Considerations |

| 3-Ethyl-2-pentene | Wittig reaction between 2-pentanone and an ethyl-derived ylide. youtube.com | Control of E/Z isomerism. |

| 3-Ethyl-1-pentene | Dehydration of 3-ethyl-3-pentanol. | Potential for rearrangement to more stable internal alkenes. |

| (E)-1-Bromo-3-ethyl-2-pentene | Diastereoselective glyoxylate (B1226380) ene reaction. tandfonline.com | Provides a handle for further functionalization. |

Achieving a specific stereochemistry in the final oxiranol product often begins with the stereocontrolled synthesis of the alkene precursor. For alkenes with chiral centers, or for the generation of specific E/Z isomers, stereoselective synthetic methods are paramount. The use of chiral auxiliaries temporarily incorporated into the molecule can direct the stereochemical outcome of a reaction. nih.gov For example, the synthesis of a specific enantiomer of a chiral alcohol precursor can be achieved through asymmetric reduction of a ketone, which can then be used to generate a stereodefined alkene.

Epoxidation Strategies for the Formation of the Oxirane Ring in Oxiranol, 3-ethyl-2-pentyl-

With a suitable alkene precursor in hand, the next critical step is the epoxidation to form the three-membered oxirane ring. Several powerful methods exist for this transformation, each with its own advantages regarding stereoselectivity and substrate scope.

The reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and widely used method for epoxidation. masterorganicchemistry.com This reaction is generally stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product; a cis-alkene will yield a cis-epoxide, and a trans-alkene will give a trans-epoxide. chemistrysteps.com For an alkene like 3-ethyl-2-pentene, epoxidation with a peracid would be expected to proceed from either face of the double bond, leading to a racemic mixture of the corresponding epoxide, assuming no pre-existing chirality in the substrate directs the attack. The epoxidation of tetrasubstituted alkenes using in situ prepared peracetic or performic acid has also been reported. google.comgoogle.com

Table 2: Hypothetical Peracid-Mediated Epoxidation of 3-Ethyl-2-pentene

| Alkene | Reagent | Solvent | Expected Product | Stereochemistry |

| 3-Ethyl-2-pentene | m-CPBA | Dichloromethane (CH2Cl2) | 2,3-Epoxy-3-ethyl-2-methylpentane | Racemic mixture |

| 3-Ethyl-2-pentene | Peracetic Acid | Ethyl Acetate | 2,3-Epoxy-3-ethyl-2-methylpentane | Racemic mixture |

For the synthesis of a single enantiomer of the target oxiranol, catalytic asymmetric epoxidation methods are indispensable. These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction.

The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective epoxidation of allylic alcohols. wikipedia.orgtcichemicals.com To apply this method to the synthesis of Oxiranol, 3-ethyl-2-pentyl-, a precursor containing an allylic alcohol moiety, such as 3-ethyl-1-penten-3-ol, would be required. ontosight.ai The choice of the chiral tartrate ligand ((+)- or (-)-diethyl tartrate) determines which face of the alkene is epoxidized, allowing for the predictable synthesis of a specific enantiomer. youtube.com

The Jacobsen-Katsuki epoxidation , on the other hand, is particularly useful for the asymmetric epoxidation of unfunctionalized alkenes, such as 3-ethyl-2-pentene. openochem.orgwikipedia.org This method employs a chiral manganese-salen complex as the catalyst. The stereochemical outcome is dependent on the chirality of the salen ligand. This method is complementary to the Sharpless epoxidation and broadens the scope of asymmetric epoxidation to alkenes lacking a directing hydroxyl group. cjcatal.com

Table 3: Hypothetical Catalytic Asymmetric Epoxidation

| Reaction Name | Alkene Precursor | Catalyst System | Expected Product | Key Advantage |

| Sharpless-Katsuki | 3-Ethyl-1-penten-3-ol | Ti(OiPr)4, (+)- or (-)-DET, TBHP | Enantiomerically enriched 1-(1-hydroxy-1-ethylpropyl)oxiran-2-ol | High enantioselectivity for allylic alcohols. wikipedia.org |

| Jacobsen-Katsuki | 3-Ethyl-2-pentene | Chiral Mn(III)-salen complex, NaOCl | Enantiomerically enriched 2,3-epoxy-3-ethyl-2-methylpentane | Effective for unfunctionalized alkenes. openochem.orgwikipedia.org |

An alternative, two-step approach to epoxidation involves the formation of a halohydrin followed by intramolecular cyclization. The reaction of an alkene with a halogen (e.g., Br2 or Cl2) in the presence of water yields a halohydrin, where a halogen and a hydroxyl group are added across the double bond in an anti fashion. transformationtutoring.com Treatment of the resulting halohydrin with a base then leads to an intramolecular SN2 reaction, where the deprotonated hydroxyl group displaces the adjacent halide to form the epoxide ring. transformationtutoring.com This intramolecular Williamson ether synthesis results in an inversion of stereochemistry at the carbon bearing the halogen. For an unsymmetrical alkene like 3-ethyl-2-pentene, the regioselectivity of the initial halohydrin formation would need to be considered, as the nucleophile (water) typically attacks the more substituted carbon of the intermediate halonium ion.

Introduction of the Hydroxyl Moiety in Oxiranol, 3-ethyl-2-pentyl-

The defining feature of an oxiranol is the presence of a hydroxyl group directly attached to one of the carbon atoms of the oxirane ring. The introduction of this moiety is a critical step in the synthesis of such compounds.

The direct hydroxylation of an alkyl chain adjacent to a pre-existing oxirane ring presents a formidable challenge in synthetic chemistry due to the often-unreactive nature of sp³ C-H bonds. However, advances in catalysis have provided several potential routes. One approach involves the use of powerful oxidizing agents like dioxiranes, which are capable of inserting an oxygen atom into C-H bonds. For instance, methyl(trifluoromethyl)dioxirane (B1250162) has been shown to chemoselectively oxidize tertiary C-H bonds in adamantane (B196018) derivatives that also contain an epoxide, leaving secondary C-H bonds largely untouched. nih.govresearchgate.net This suggests that for a substrate like 3-ethyl-2-pentyl-oxirane, selective hydroxylation at a tertiary carbon on the pentyl or ethyl substituent could be feasible.

Enzymatic catalysis offers a highly selective alternative. Cytochrome P450 monooxygenases, for example, are known to catalyze the hydroxylation of unactivated C-H bonds with high regio- and stereoselectivity. mdpi.comacs.org Engineered P450 enzymes have demonstrated the ability to selectively hydroxylate specific positions on alkyl chains. mdpi.com While not directly demonstrated on Oxiranol, 3-ethyl-2-pentyl-, this enzymatic approach holds significant promise for the controlled introduction of a hydroxyl group onto the alkyl side chains.

Achieving chemo- and regioselectivity in the hydroxylation of a molecule containing both an epoxide and various C-H bonds is crucial. The choice of reagent and catalyst is paramount. As mentioned, dioxiranes exhibit a preference for the oxidation of electron-rich C-H bonds, which could allow for selective hydroxylation at tertiary positions on the alkyl chains over the oxirane ring or other less-activated positions. researchgate.net

Organocatalytic methods have also emerged for remote C-H hydroxylation. For instance, an organocatalytic approach using secondary amines has been shown to achieve highly selective remote hydroxylation in the presence of other sensitive functional groups like alcohols and ethers. nih.gov This strategy could potentially be adapted to selectively hydroxylate a specific position on the pentyl chain of an oxirane precursor.

Furthermore, enzymatic systems, such as fungal peroxygenases, have been shown to selectively epoxidize or hydroxylate unsaturated fatty acids, demonstrating the potential for fine-tuning the reaction outcome based on the enzyme and substrate structure. google.com This highlights the possibility of developing a biocatalytic system for the specific hydroxylation of an alkyl-substituted oxirane.

Chemo- and Stereoselective Synthesis of Oxiranol, 3-ethyl-2-pentyl-

The construction of the oxiranol core with control over both chemo- and stereoselectivity is fundamental. This typically involves the stereoselective epoxidation of a corresponding allylic alcohol precursor.

A powerful strategy for the diastereoselective and enantioselective synthesis of oxiranols is the epoxidation of a chiral allylic alcohol. The Sharpless-Katsuki asymmetric epoxidation is a well-established method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetraisopropoxide catalyst, a chiral tartrate ligand, and an oxidant like tert-butyl hydroperoxide (TBHP). acs.orgacs.org For a precursor to Oxiranol, 3-ethyl-2-pentyl-, this would involve the synthesis of the corresponding chiral allylic alcohol, (3E)-3-ethyl-1-hepten-2-ol or a similar isomer, followed by directed epoxidation.

The diastereoselectivity of the epoxidation of chiral allylic alcohols can be controlled by the choice of reagent. For example, epoxidation with m-chloroperoxybenzoic acid (mCPBA) or vanadium catalysts can lead to different diastereomers compared to the Sharpless epoxidation, often influenced by allylic strain (A1,2 or A1,3 strain). acs.orgnih.gov This allows for the selective synthesis of either the syn or anti epoxy alcohol.

For the synthesis of tetrasubstituted epoxides, such as a potential precursor to Oxiranol, 3-ethyl-2-pentyl-, copper-catalyzed alkylative epoxidation of allylic alcohols with alkyl nitriles has been developed, providing access to functionalized tri- and tetrasubstituted epoxides with moderate to excellent diastereoselectivity. sciengine.com Furthermore, enantioselective epoxidation of non-functionalized alkenes using chiral Mn(III)-salen complexes offers another route to chiral epoxides, which could then be converted to the corresponding oxiranol. mdpi.comiitm.ac.inresearchgate.netrochester.edu

| Allylic Alcohol Substrate | Epoxidation Reagent/Catalyst | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| (E)-2-Hexen-1-ol | VO(acac)₂ / TBHP | erythro | 97:3 | acs.org |

| (Z)-2-Hexen-1-ol | mCPBA | threo | >95:5 | acs.org |

| (E)-4-Phenyl-3-buten-2-ol | Ti(O-iPr)₄ / L-(+)-DIPT / TBHP | (2S,3S,4R)-Epoxide | 95:5 | acs.org |

In a multi-step synthesis of a complex molecule like Oxiranol, 3-ethyl-2-pentyl-, protecting groups are essential to mask reactive functional groups and ensure selectivity. organic-chemistry.orggelest.com The hydroxyl group of the oxiranol or its allylic alcohol precursor is a primary candidate for protection.

Silyl (B83357) ethers are commonly used protecting groups for alcohols due to their ease of installation and removal under specific conditions. organic-chemistry.org Common silylating agents include chlorotrimethylsilane (B32843) (TMS-Cl), triethylsilyl chloride (TES-Cl), tert-butyldimethylsilyl chloride (TBS-Cl), and triisopropylsilyl chloride (TIPS-Cl). The stability of the silyl ether is dependent on the steric bulk of the silicon substituents, allowing for selective deprotection. For example, a TMS ether can be cleaved under mild acidic conditions, while a TBS or TIPS ether requires stronger conditions, such as fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF). libretexts.org

In the context of synthesizing Oxiranol, 3-ethyl-2-pentyl-, the hydroxyl group of the allylic alcohol precursor could be protected as a silyl ether to prevent unwanted reactions during subsequent transformations. After epoxidation, the silyl group can be removed to yield the final oxiranol. The choice of silyl group would depend on the reaction conditions of the subsequent steps.

| Protecting Group | Abbreviation | Typical Reagent for Protection | Typical Reagent for Deprotection | Relative Stability |

|---|---|---|---|---|

| Trimethylsilyl (B98337) | TMS | TMS-Cl, HMDS | K₂CO₃/MeOH, mild acid | Low |

| Triethylsilyl | TES | TES-Cl | AcOH, TBAF | Moderate |

| tert-Butyldimethylsilyl | TBS/TBDMS | TBS-Cl/imidazole (B134444) | TBAF, HF-Pyridine | High |

| Triisopropylsilyl | TIPS | TIPS-Cl/imidazole | TBAF | Very High |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl/imidazole | TBAF | Very High |

Post-Synthetic Modifications and Functionalization of Oxiranol, 3-ethyl-2-pentyl-

Once synthesized, Oxiranol, 3-ethyl-2-pentyl- offers two primary sites for further functionalization: the epoxide ring and the hydroxyl group.

The epoxide ring is susceptible to ring-opening reactions with a variety of nucleophiles under either acidic or basic conditions. researchgate.net This allows for the introduction of a wide range of functional groups at the C2 or C3 position of the original oxirane. For example, reaction with organocuprates could lead to carbon-carbon bond formation, while reaction with amines would introduce a nitrogen-containing moiety. The regioselectivity of the ring-opening is dependent on the reaction conditions and the substitution pattern of the epoxide.

The hydroxyl group can be derivatized through standard alcohol reactions. rsc.org Esterification or etherification can be used to introduce a variety of functional groups. For instance, reaction with an acyl chloride or carboxylic anhydride (B1165640) would yield an ester, while reaction with an alkyl halide under basic conditions would produce an ether. These modifications can be used to alter the physical and chemical properties of the molecule or to install a handle for further synthetic transformations. Post-polymerization modification of polymers containing glycidyl (B131873) methacrylate, which has a similar epoxy and subsequent hydroxyl functionality, demonstrates the wide range of possible derivatizations.

Derivatization of the Hydroxyl Group in Oxiranol, 3-ethyl-2-pentyl-

The hydroxyl group in Oxiranol, 3-ethyl-2-pentyl- is a prime site for derivatization, enabling the introduction of various functional groups and the synthesis of novel derivatives. Standard reactions for alcohols can be applied, though the proximity of the strained epoxide ring may influence reactivity.

Esterification: The hydroxyl group can undergo esterification with acyl chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding esters. For instance, reaction with acetyl chloride would produce 3-ethyl-2-pentyl-oxiranyl acetate. The reaction conditions would need to be mild to avoid potential ring-opening of the epoxide.

Etherification: Formation of ethers is another common derivatization. The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base like sodium hydride followed by reaction with an alkyl halide, could be employed. For example, using methyl iodide would yield 2-methoxy-3-ethyl-2-pentyl-oxirane. Care must be taken as the basic conditions could also promote the Payne rearrangement wikipedia.orgorganicreactions.orguomustansiriyah.edu.iqresearchgate.netresearchgate.net.

Silylation: Protection of the hydroxyl group can be achieved by converting it into a silyl ether. Reagents like tert-butyldimethylsilyl chloride (TBDMSCl) or trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole are commonly used for this purpose. This protection strategy can be useful for subsequent reactions where the acidic proton of the hydroxyl group might interfere.

Table 1: Potential Derivatization Reactions of the Hydroxyl Group

| Reagent | Product | Reaction Type |

| Acetyl chloride/Pyridine | 3-ethyl-2-pentyl-oxiranyl acetate | Esterification |

| Sodium hydride, Methyl iodide | 2-methoxy-3-ethyl-2-pentyl-oxirane | Etherification |

| TBDMSCl/Imidazole | 2-(tert-butyldimethylsilyloxy)-3-ethyl-2-pentyl-oxirane | Silylation |

This table presents hypothetical derivatization reactions based on the general reactivity of α-hydroxy epoxides.

Reactions Involving the Alkyl Substituents of Oxiranol, 3-ethyl-2-pentyl-

The ethyl and pentyl substituents on the oxirane ring are generally less reactive than the hydroxyl and epoxide functionalities. However, under specific conditions, they can participate in chemical transformations.

Radical Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or sulfuryl chloride (SOCl2) under UV irradiation or with a radical initiator, could selectively introduce a halogen atom at an allylic or benzylic position if unsaturation were present in the alkyl chains. Given the saturated nature of the ethyl and pentyl groups, this reaction would likely proceed with low selectivity, potentially leading to a mixture of halogenated products at various positions along the alkyl chains.

Oxidation: Strong oxidizing agents could, in principle, oxidize the alkyl chains. However, the epoxide and hydroxyl groups are more susceptible to oxidation, making selective oxidation of the alkyl chains challenging.

It is important to note that reactions targeting the alkyl substituents would need to be carefully designed to avoid undesired reactions with the more reactive epoxide and hydroxyl functionalities.

Green Chemistry Principles Applied to Oxiranol, 3-ethyl-2-pentyl- Synthesis

The synthesis of epoxides, in general, has been a focus of green chemistry to minimize waste and use more environmentally benign reagents wikipedia.orgwikipedia.org. These principles can be applied to the synthesis of Oxiranol, 3-ethyl-2-pentyl-.

Atom Economy: A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product. The asymmetric epoxidation of an allylic alcohol precursor to Oxiranol, 3-ethyl-2-pentyl- can be designed to have high atom economy.

Use of Safer Solvents and Auxiliaries: Traditional epoxidation reactions often use chlorinated solvents. Green alternatives would involve the use of less hazardous solvents like water, alcohols, or ionic liquids acs.orgmdpi.com. The Sharpless epoxidation, for instance, is often carried out in dichloromethane, but research into greener solvent systems is ongoing.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The Sharpless epoxidation is a catalytic process, using a titanium-tartrate complex in catalytic amounts wikipedia.orglibretexts.orgtcichemicals.comharvard.edu. Further developments could focus on heterogeneous catalysts that can be easily recovered and reused, minimizing waste.

Use of Renewable Feedstocks: The starting materials for the synthesis of Oxiranol, 3-ethyl-2-pentyl- could potentially be derived from renewable resources. For example, the alkyl chains could originate from fatty acids or other bio-based platform chemicals.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While the Sharpless epoxidation is typically performed at low temperatures, research into developing catalysts that are effective at room temperature would improve the energy efficiency of the synthesis.

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to Oxiranol, 3-ethyl-2-pentyl- Synthesis |

| Atom Economy | Catalytic epoxidation of an allylic alcohol precursor. |

| Safer Solvents | Use of water, alcohols, or ionic liquids instead of chlorinated solvents. |

| Catalysis | Employing recyclable heterogeneous catalysts. |

| Renewable Feedstocks | Sourcing of alkyl chains from bio-based materials. |

| Energy Efficiency | Development of catalysts that function at ambient temperature. |

This table outlines the potential application of green chemistry principles to the synthesis of Oxiranol, 3-ethyl-2-pentyl-.

Advanced Spectroscopic and Structural Elucidation Methodologies for Oxiranol, 3 Ethyl 2 Pentyl

Nuclear Magnetic Resonance (NMR) Spectroscopy of Oxiranol, 3-ethyl-2-pentyl-

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular structure.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For a proposed structure of Oxiranol, 3-ethyl-2-pentyl-, several key signals would be anticipated. The presence of a chiral center at the substituted oxirane ring renders the adjacent methylene (B1212753) protons of both the ethyl and pentyl groups diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts and coupling. masterorganicchemistry.com

The chemical shift (δ) is influenced by the proximity of electronegative atoms like oxygen, which cause a downfield shift to higher ppm values. libretexts.org The hydroxyl proton typically appears as a broad singlet, its chemical shift being variable and dependent on concentration and solvent. The proton on the C3 of the oxirane ring is expected to appear in the range of 2.5-4.5 ppm, shifted downfield by the adjacent oxygen atom.

Predicted ¹H NMR Spectral Data for Oxiranol, 3-ethyl-2-pentyl- Data is predicted based on empirical rules and analysis of analogous structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -OH | 1.5 - 4.0 | broad singlet | - |

| H-3 (oxirane) | 2.8 - 3.2 | triplet | ~6.0 |

| -CH₂- (ethyl) | 1.5 - 1.8 | multiplet | ~7.0 |

| -CH₂- (pentyl, C1') | 1.4 - 1.7 | multiplet | - |

| -CH₂- (pentyl, C2'-C4') | 1.2 - 1.5 | multiplet | - |

| -CH₃ (ethyl) | 0.9 - 1.1 | triplet | ~7.0 |

| -CH₃ (pentyl) | 0.8 - 1.0 | triplet | ~7.0 |

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. The carbons of the oxirane ring are typically found in the 40-70 ppm region. mdpi.com The carbon atom bonded to the hydroxyl group (C2) would be shifted further downfield compared to the other oxirane carbon (C3).

Predicted ¹³C NMR Spectral Data for Oxiranol, 3-ethyl-2-pentyl- Data is predicted based on empirical rules and analysis of analogous structures. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (oxirane) | 65 - 75 |

| C-3 (oxirane) | 55 - 65 |

| -CH₂- (ethyl) | 20 - 30 |

| -CH₂- (pentyl, C1') | 30 - 40 |

| -CH₂- (pentyl, C2') | 25 - 35 |

| -CH₂- (pentyl, C3') | 20 - 30 |

| -CH₂- (pentyl, C4') | 20 - 30 |

| -CH₃ (ethyl) | 10 - 15 |

| -CH₃ (pentyl) | 13 - 16 |

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would confirm the connectivity within the ethyl and pentyl fragments by showing cross-peaks between adjacent -CH₂- and -CH₃ groups. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. wur.nlnih.gov This technique allows for the definitive assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net It is crucial for piecing together the molecular structure by connecting the alkyl fragments to the oxirane core. For instance, HMBC would show correlations from the protons of the ethyl and pentyl groups to the oxirane carbons (C2 and C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is the primary NMR method for determining the relative stereochemistry of the substituents on the oxirane ring.

Oxiranol, 3-ethyl-2-pentyl- is a chiral molecule and can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (% ee) of a sample, a chiral derivatizing agent or a chiral shift reagent is used. wikipedia.org Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) (Eu(hfc)₃), are commonly used. google.comacs.org

The shift reagent complexes with the Lewis basic hydroxyl group of the oxiranol. nih.govresearchgate.net This interaction forms transient diastereomeric complexes, which have different NMR spectra. As a result, separate signals for each enantiomer can be observed in the ¹H NMR spectrum, allowing for the integration of these signals to determine the ratio of the enantiomers and thus the enantiomeric excess. researchgate.net

Mass Spectrometry (MS) Analysis of Oxiranol, 3-ethyl-2-pentyl-

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a molecule's elemental formula. For Oxiranol, 3-ethyl-2-pentyl-, HRMS would be used to confirm the molecular formula C₁₀H₂₀O₂. lookchem.comthieme-connect.com This distinguishes it from other potential compounds that might have the same nominal mass but a different elemental composition.

High-Resolution Mass Spectrometry Data for Oxiranol, 3-ethyl-2-pentyl-

| Parameter | Value |

| Molecular Formula | C₁₀H₂₀O₂ |

| Calculated Exact Mass [M]⁺ | 172.14633 |

| Calculated Exact Mass [M+H]⁺ | 173.15361 |

| Calculated Exact Mass [M+Na]⁺ | 195.13555 |

Observing a molecular ion peak in the HRMS spectrum that matches one of these calculated values to within a few parts per million (ppm) provides definitive evidence for the elemental composition of the compound.

Fragmentation Patterns and Isotopic Abundance Analysis of Oxiranol, 3-ethyl-2-pentyl-

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of organic compounds. In the analysis of Oxiranol, 3-ethyl-2-pentyl-, electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M+) corresponding to its molecular weight, although in many cases, especially with alcohols and ethers, this peak may be weak or absent due to rapid fragmentation. libguides.com

The fragmentation of the molecular ion provides valuable clues about the molecule's structure. For Oxiranol, 3-ethyl-2-pentyl-, key fragmentation pathways would likely involve the cleavage of bonds adjacent to the oxygen atom and the alkyl chains. Common fragmentation patterns for aliphatic alcohols and epoxides include the loss of small neutral molecules or radicals. libguides.comlibretexts.org

Expected Fragmentation Patterns:

A detailed analysis of the mass spectrum of Oxiranol, 3-ethyl-2-pentyl- would likely reveal the following characteristic fragment ions. The relative abundance of these fragments helps in piecing together the molecular structure.

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| M+ - 1 | Loss of a hydrogen radical (H•) | Indicates the presence of labile hydrogens. |

| M+ - 18 | Loss of a water molecule (H₂O) | A common fragmentation for alcohols. libretexts.org |

| M+ - 29 | Loss of an ethyl radical (•CH₂CH₃) | Suggests the presence of an ethyl group. libretexts.org |

| M+ - 43 | Loss of a propyl radical (•CH₂CH₂CH₃) | Indicates cleavage of the pentyl group. libretexts.org |

| M+ - 71 | Loss of a pentyl radical (•C₅H₁₁) | Represents the cleavage of the entire pentyl side chain. |

Isotopic abundance analysis, particularly for carbon (¹³C), would show a small M+1 peak. The relative intensity of this peak can help confirm the number of carbon atoms in the molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivative Structures

Tandem mass spectrometry (MS/MS) is an even more powerful technique for structural elucidation, especially for complex molecules or for distinguishing between isomers. In the context of Oxiranol, 3-ethyl-2-pentyl-, MS/MS would be particularly useful for analyzing its derivatives.

Derivatization is a common strategy to enhance the volatility or ionization efficiency of a molecule, or to introduce a specific fragmentation-directing group. For an alcohol like Oxiranol, 3-ethyl-2-pentyl-, a common derivatization reaction would be esterification or silylation.

In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a major fragment ion of the derivatized Oxiranol, 3-ethyl-2-pentyl-) is selected and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting product ion spectrum provides detailed information about the structure of the selected precursor ion. This technique is invaluable for confirming the connectivity of the atoms within the molecule. For instance, derivatizing the hydroxyl group and then performing MS/MS on the resulting molecular ion could definitively confirm the position of the ethyl and pentyl groups relative to the oxirane ring and the hydroxyl group. The fragmentation of the derivative would be directed by the newly introduced functional group, leading to a predictable and interpretable spectrum. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization of Oxiranol, 3-ethyl-2-pentyl-

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups within the molecule.

For Oxiranol, 3-ethyl-2-pentyl-, the IR and Raman spectra would exhibit characteristic bands that confirm the presence of its key functional groups.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) | IR |

| C-H (alkane) | Stretching | 2850-3000 | IR, Raman |

| C-O-C (epoxide ring) | Asymmetric Stretching | ~1250 | IR |

| Epoxide Ring | Ring Deformation ("breathing") | ~820-950 | IR, Raman |

| C-C | Stretching | 1000-1200 | IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Conformation of Crystalline Oxiranol, 3-ethyl-2-pentyl- Derivatives

While the spectroscopic techniques discussed above provide information about the connectivity and functional groups of a molecule, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This includes bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

Oxiranol, 3-ethyl-2-pentyl- contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). To determine the absolute configuration of a specific stereoisomer, it is necessary to obtain a single crystal of a suitable derivative. The derivatization might be necessary to introduce a heavy atom, which facilitates the determination of the absolute stereochemistry through anomalous dispersion effects.

Once a suitable crystal is obtained, it is irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. From this map, the precise position of each atom in the crystal lattice can be determined. This information allows for the complete elucidation of the molecular conformation and the absolute configuration of all stereocenters.

Computational and Theoretical Studies of Oxiranol, 3 Ethyl 2 Pentyl

Quantum Chemical Calculations for Electronic Structure and Bonding in Oxiranol, 3-ethyl-2-pentyl-

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as Oxiranol, 3-ethyl-2-pentyl-. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and bonding.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like Oxiranol, 3-ethyl-2-pentyl-, DFT would be used to determine its optimized geometry, electronic properties, and vibrational frequencies.

A typical DFT study would involve selecting a functional and a basis set. For instance, the B3LYP functional combined with a 6-31G* basis set is a common starting point for organic molecules. Such calculations would yield key electronic parameters. nih.govrsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a determinant of the molecule's chemical reactivity and stability. nih.gov For this molecule, the HOMO is expected to be localized around the oxygen atoms of the oxirane and hydroxyl groups, while the LUMO would likely be distributed across the C-O antibonding orbitals of the epoxide ring.

Note: The data in this table is hypothetical and serves as a representative example of results from DFT calculations.

Ab initio (from first principles) methods are more computationally intensive than DFT but can provide higher accuracy for electronic properties. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered gold standards for calculating accurate energies and geometries. scispace.comacs.org For Oxiranol, 3-ethyl-2-pentyl-, these methods would be used to refine the geometries obtained from DFT and to calculate highly accurate bond lengths, bond angles, and reaction energies. For example, ab initio calculations could precisely determine the C-O bond lengths in the strained oxirane ring, which are expected to be longer than a typical ether C-O bond. scispace.com

Conformational Analysis and Energy Landscapes of Oxiranol, 3-ethyl-2-pentyl-

The presence of rotatable single bonds in the ethyl and pentyl substituents means that Oxiranol, 3-ethyl-2-pentyl- can exist in numerous conformations. Understanding the relative energies of these conformers is crucial for predicting its behavior.

Molecular Mechanics (MM) is a computationally efficient method for exploring the conformational space of large molecules. rsc.org It uses classical force fields (like OPLS-AA or CHARMM) to calculate the potential energy of a molecule as a function of its geometry. iucr.orgtandfonline.com A systematic conformational search using MM would identify the low-energy conformers of Oxiranol, 3-ethyl-2-pentyl-.

Following this, Molecular Dynamics (MD) simulations could be performed. researchgate.netacs.org MD simulates the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. rsc.org This would reveal the most populated conformational states at a given temperature.

Hypothetical Low-Energy Conformers of Oxiranol, 3-ethyl-2-pentyl-

| Conformer | Dihedral Angle (°)(C(OH)-C(epoxide)-C(ethyl)-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Anti) | 178.5 | 0.00 | 65 |

| 2 (Gauche) | 62.1 | 0.85 | 20 |

Note: The data in this table is for illustrative purposes only.

The relative energies of the conformers are dictated by different types of strain. wikipedia.org Torsional strain arises from the eclipsing of bonds separated by three other bonds. units.itnih.gov In Oxiranol, 3-ethyl-2-pentyl-, significant torsional strain would occur during the rotation of the pentyl and ethyl groups, particularly when they pass by each other or the oxirane ring.

Steric hindrance, or van der Waals strain, results from non-bonded atoms being forced too close to one another. units.it The bulky ethyl and pentyl groups can sterically interact, leading to an increase in energy. The most stable conformers will be those that minimize both torsional strain and steric hindrance, for example, by adopting a staggered arrangement where the large alkyl groups are positioned far from each other (an anti conformation). wikipedia.org

Reaction Mechanism Studies of Oxiranol, 3-ethyl-2-pentyl- Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. vscht.cz For Oxiranol, 3-ethyl-2-pentyl-, a key reaction would be the acid-catalyzed ring-opening of the epoxide.

Theoretical studies would map the potential energy surface for this reaction. This involves locating the transition state structure—the highest energy point along the reaction coordinate. DFT and ab initio methods are used to calculate the geometry and energy of the transition state. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For the ring-opening of Oxiranol, 3-ethyl-2-pentyl-, two pathways are possible: nucleophilic attack at the C2 or C3 position of the oxirane ring. Computational studies could predict the regioselectivity of this reaction by comparing the activation energies for the two pathways. iucr.org It is expected that under acidic conditions, the attack would preferentially occur at the more substituted carbon (C2), proceeding through a more stable carbocation-like transition state.

Transition State Analysis of Ring-Opening Reactions

The reactivity of epoxides like Oxiranol, 3-ethyl-2-pentyl- is dominated by the strained three-membered ring, which can undergo ring-opening reactions under both acidic and basic conditions. Transition state analysis is a cornerstone of computational chemistry for understanding the kinetics and mechanisms of these reactions.

Under acidic conditions, the epoxide oxygen is first protonated, forming an oxonium ion. The subsequent nucleophilic attack can proceed via a mechanism that has both SN1 and SN2 characteristics. pressbooks.publibretexts.org Computational models, often employing Density Functional Theory (DFT), can map the potential energy surface of this process. For an unsymmetrical epoxide like Oxiranol, 3-ethyl-2-pentyl-, two primary pathways for nucleophilic attack exist: at the C2 (bearing the pentyl group) and C3 (bearing the ethyl group) positions.

Theoretical calculations on similar substituted epoxides reveal that the transition state for acid-catalyzed ring-opening has significant carbocationic character. pressbooks.publibretexts.org The positive charge in the protonated epoxide is stabilized by the alkyl substituents. Consequently, the nucleophile preferentially attacks the more substituted carbon atom, a regioselectivity that resembles an SN1 pathway. pressbooks.publibretexts.org However, the reaction still proceeds with an inversion of stereochemistry, which is characteristic of an SN2 reaction. pressbooks.publibretexts.org

Activation strain analysis, a computational tool, has been employed to dissect the barriers of these reactions. It partitions the activation energy into the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the distorted reactants. researchgate.net For acid-catalyzed ring-opening, the regioselectivity is often governed by the strain energy, with the nucleophile attacking the carbon that requires less destabilizing strain to achieve the transition state geometry. researchgate.net

In contrast, base-catalyzed ring-opening of epoxides typically follows a more straightforward SN2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. In this scenario, steric hindrance is the primary factor determining regioselectivity. Computational studies consistently show that the nucleophile will preferentially attack the less sterically hindered carbon atom. mdpi.com For Oxiranol, 3-ethyl-2-pentyl-, this would be the C3 position.

The following table summarizes the expected transition state characteristics for the ring-opening of Oxiranol, 3-ethyl-2-pentyl- based on computational studies of analogous epoxides.

| Condition | Favored Site of Attack | Dominant Controlling Factor | Mechanism Character |

| Acidic | C2 (more substituted) | Electronic (Carbocation Stability) | SN1-like regioselectivity, SN2-like stereochemistry |

| Basic | C3 (less substituted) | Steric Hindrance | SN2 |

Computational Prediction of Reaction Pathways and Selectivity

Computational chemistry provides powerful tools to predict the most likely reaction pathways and the selectivity of chemical reactions. For the ring-opening of Oxiranol, 3-ethyl-2-pentyl-, DFT calculations can be used to model the entire reaction coordinate for different nucleophiles and conditions.

By calculating the free energy of activation (ΔG‡) for the attack at C2 versus C3, a quantitative prediction of the regioselectivity can be obtained. For instance, in the acid-catalyzed opening of methyloxirane, computational studies have quantified the activation energies for nucleophilic attack at both carbons, confirming the preference for the more substituted position. acs.org Similar calculations for Oxiranol, 3-ethyl-2-pentyl- would involve modeling the protonated epoxide and the subsequent attack of a nucleophile, such as a water molecule or a halide ion.

The choice of the computational method and basis set is crucial for obtaining accurate predictions. Methods like B3LYP or M06-2X in conjunction with basis sets such as 6-311+G(d,p) are commonly used to model these reactions, often including solvent effects through continuum models like the Polarizable Continuum Model (PCM).

A hypothetical reaction pathway analysis for the acid-catalyzed hydrolysis of Oxiranol, 3-ethyl-2-pentyl- is presented in the table below, with energies being illustrative based on typical computational results for similar epoxides.

| Reaction Step | Pathway | Intermediate/Transition State | Relative Free Energy (kcal/mol) |

| Protonation | - | Protonated Oxiranol | 0 (Reference) |

| Nucleophilic Attack | Path A (at C2) | Transition State A | ~15 |

| Path B (at C3) | Transition State B | ~18 | |

| Product Formation | Path A | Product A (attack at C2) | -5 |

| Path B | Product B (attack at C3) | -4 |

These hypothetical data illustrate that the pathway involving attack at the more substituted C2 carbon (Path A) has a lower activation barrier, making it the kinetically favored pathway.

Furthermore, computational studies can explore the influence of different catalysts on the reaction pathway. For example, theoretical investigations into epoxide ring-opening catalyzed by Lewis acids or enzymes reveal how the catalyst interacts with the substrate to lower the activation energy and control selectivity. researchgate.netrsc.org

Reactivity and Mechanistic Investigations of Oxiranol, 3 Ethyl 2 Pentyl

Catalytic Transformations:No research could be located that utilizes Oxiranol, 3-ethyl-2-pentyl- as a substrate in catalytic processes. This deficit of information extends to:

Enantioselective Catalysis:Consequently, there is also no information on enantioselective catalytic reactions involving Oxiranol, 3-ethyl-2-pentyl-, which would be crucial for the synthesis of specific stereoisomers.

Without any foundational research, the creation of informative and scientifically accurate content for the requested sections and subsections, including detailed research findings and data tables, is not possible. Extrapolating data from related but distinct compounds would be scientifically unsound and would not adhere to the strict requirement of focusing solely on Oxiranol, 3-ethyl-2-pentyl-.

Therefore, until specific research on the reactivity of Oxiranol, 3-ethyl-2-pentyl- is conducted and published, the generation of the requested article remains unfeasible.

No Publicly Available Scientific Data for "Oxiranol, 3-ethyl-2-pentyl-" Prevents Article Generation

Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no publicly available research data for the chemical compound "Oxiranol, 3-ethyl-2-pentyl-," with the assigned CAS Number 596811-66-4. The absence of scientific documentation regarding its synthesis, properties, and applications makes it impossible to generate the requested technical article.

The user's request specified a detailed article focusing on the non-biological applications of "Oxiranol, 3-ethyl-2-pentyl-" in materials science and industrial chemistry. The required outline included in-depth sections on its role as a monomer in polymer synthesis—specifically its cationic ring-opening polymerization and copolymerization—and its function as a synthetic intermediate for specialty chemicals like advanced solvents, lubricants, or fragrance and flavor compounds.

While a CAS number has been assigned to a substance with this name, which typically suggests its unique identification in chemical registries, this does not guarantee that the compound has been synthesized or that its chemical behavior has been studied and documented in peer-reviewed literature. Searches for the compound by name and CAS number did not yield any scientific papers, technical reports, or patents that would provide the necessary information to address the specific topics of the requested article.

General information on related classes of compounds, such as substituted epoxides, epoxy alcohols, and alkyl glycidyl (B131873) ethers, is available. nist.govwikipedia.orgfujifilm.comchemsrc.com This body of research describes processes like cationic ring-opening polymerization and the use of epoxides as building blocks for various materials. chemsrc.comnih.govchemicalbook.com For instance, the polymerization of functionalized epoxides is a known method for creating polymers with diverse properties, and the reactivity of the epoxide ring is utilized in the synthesis of specialty chemicals. However, without specific data for "Oxiranol, 3-ethyl-2-pentyl-," any discussion of its specific polymerization characteristics, the properties of its resultant polymers, or its utility as a precursor would be entirely speculative and would not meet the required standards of a scientifically accurate and informative article.

Due to this lack of foundational research data, the generation of an article that is "thorough, informative, and scientifically accurate" as per the user's instructions cannot be fulfilled. Creating content for the specified outline would necessitate the fabrication of research findings and data, which is not feasible.

Applications in Materials Science and Industrial Chemistry Non Biological

Utilization of Oxiranol, 3-ethyl-2-pentyl- in Coating or Resin Formulations

There is currently no specific information available in scientific literature or patents detailing the use of Oxiranol, 3-ethyl-2-pentyl- in coating or resin formulations.

Hypothetically, as a functionalized epoxide, it could serve as a reactive diluent or a modifier in epoxy resin systems. The oxirane ring is highly reactive towards nucleophiles, a characteristic that forms the basis of epoxy chemistry in coatings and adhesives. The hydroxyl group (-ol) could also participate in cross-linking reactions, for instance, with isocyanates in polyurethane coatings, or it could be used to modify the surface properties of a coating. The ethyl and pentyl groups would be expected to influence physical properties such as viscosity, flexibility, and hydrophobicity of the final polymer.

Table 1: Potential, Hypothetical Roles of Oxiranol, 3-ethyl-2-pentyl- in Coatings/Resins

| Component Role | Potential Function of Oxiranol, 3-ethyl-2-pentyl- | Expected Impact on Formulation |

| Reactive Diluent | Lowers viscosity of the resin mixture | Improved flow and application properties |

| Chain Extender | Reacts with multifunctional curing agents | Modifies molecular weight and flexibility |

| Adhesion Promoter | Hydroxyl group could bond to substrates | Enhanced coating adhesion |

| Surface Modifier | Alkyl groups orient at the surface | Increased hydrophobicity and water resistance |

This table is purely hypothetical and based on the general chemistry of functionalized epoxides.

Catalytic Activity of Oxiranol, 3-ethyl-2-pentyl- Derivatives in Heterogeneous or Homogeneous Catalysis

No research has been published on the catalytic activity of Oxiranol, 3-ethyl-2-pentyl- or its derivatives.

In theory, the molecule could be a precursor for catalysts. For example, the hydroxyl group could be used to anchor the molecule to a solid support for use in heterogeneous catalysis. The epoxide ring could be opened to form a diol, which could then act as a ligand for a metal catalyst. The chirality of the carbon atoms in the oxirane ring (if the molecule is synthesized in an enantiomerically pure form) could be exploited in asymmetric catalysis.

Potential in Renewable Resource Utilization and Bio-based Product Development

There is no information to suggest that Oxiranol, 3-ethyl-2-pentyl- is currently derived from renewable resources or used in the development of bio-based products.

The development of bio-based epoxides is an active area of research, often starting from unsaturated fatty acids or other bio-derived olefins. If a bio-based precursor for 3-ethyl-2-pentyl-oxiranol were to be identified, it could potentially be used to create more sustainable polymers and chemical intermediates. The structure, with its C10 backbone, does not immediately suggest a common, simple biological precursor.

Analytical Method Development for Detection and Quantification of Oxiranol, 3 Ethyl 2 Pentyl

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are central to the separation and quantification of Oxiranol, 3-ethyl-2-pentyl- from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the specific goals of the analysis, such as resolving stereoisomers.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted boiling point and polarity of Oxiranol, 3-ethyl-2-pentyl-, GC analysis is a viable approach, likely requiring derivatization to improve volatility and peak shape.

GC-MS, which couples the separation power of GC with the identification capabilities of mass spectrometry, is particularly useful for the unambiguous identification of Oxiranol, 3-ethyl-2-pentyl-. The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns related to the loss of alkyl chains and the cleavage of the oxirane ring.

Research findings on analogous compounds, such as substituted pentanols and similar oxygenated hydrocarbons, suggest that a mid-polarity capillary column would be suitable for separation. nist.govthegoodscentscompany.com The use of a programmed temperature ramp is essential to ensure good resolution from other components and a reasonable analysis time. scispace.com

Table 1: Illustrative GC-MS Operating Conditions for Oxiranol, 3-ethyl-2-pentyl- Analysis

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) scispace.com |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230 °C |

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile compounds like Oxiranol, 3-ethyl-2-pentyl-. Both normal-phase and reversed-phase chromatography can be employed.

Reversed-phase HPLC, using a C18 column, is a common starting point. scielo.br The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. scielo.br Due to the lack of a strong chromophore in Oxiranol, 3-ethyl-2-pentyl-, detection can be challenging. A UV detector set at a low wavelength (e.g., <210 nm) might provide a response, but detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more universally applicable. For enhanced sensitivity and specificity, derivatization with a UV-active or fluorescent tag can be employed. nih.gov

Table 2: Example HPLC Conditions for Oxiranol, 3-ethyl-2-pentyl-

| Parameter | Condition A (Reversed-Phase) | Condition B (with Derivatization) |

| HPLC System | Standard HPLC with pump and autosampler | Standard HPLC with pump and autosampler |

| Column | C18, 250 x 4.6 mm, 5 µm particle size scielo.br | C18, 150 x 4.6 mm, 3.5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) scielo.br | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min scielo.br | 1.0 mL/min |

| Detector | Refractive Index (RI) Detector | Fluorescence Detector (Ex/Em specific to tag) nih.gov |

| Column Temp | 35 °C | 40 °C |

Chiral Chromatography for Enantiomeric Separation

The structure of Oxiranol, 3-ethyl-2-pentyl- contains at least two chiral centers, meaning it can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is crucial as they may exhibit different biological activities. Chiral chromatography is the most effective technique for this purpose.

This can be achieved using either GC or HPLC with a chiral stationary phase (CSP). For GC, cyclodextrin-based CSPs are often effective for separating chiral alcohols and epoxides. For HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have demonstrated broad applicability for a range of chiral compounds. The mobile phase composition is critical for achieving optimal separation on a chiral column.

Spectrophotometric and Spectrofluorometric Methods

Direct spectrophotometric or spectrofluorometric analysis of Oxiranol, 3-ethyl-2-pentyl- is generally not feasible due to the absence of a suitable chromophore or fluorophore. However, these techniques can be used following a derivatization reaction that introduces a light-absorbing or emitting moiety into the molecule.

For instance, the hydroxyl group could be reacted with a chromogenic agent. The resulting colored product can then be quantified using a simple spectrophotometer. researchgate.netnih.gov Similarly, reaction with a fluorescent tag would allow for highly sensitive quantification using a spectrofluorometer. nih.gov These methods are often cost-effective but may lack the specificity of chromatographic techniques.

Sample Preparation and Derivatization Strategies for Trace Analysis

Effective sample preparation is critical for accurate quantification, especially at trace levels. The primary goals are to isolate Oxiranol, 3-ethyl-2-pentyl- from the sample matrix, concentrate it, and convert it into a form suitable for analysis.

Common techniques include:

Liquid-Liquid Extraction (LLE): This can be used to extract the compound from aqueous samples into an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective way to clean up and concentrate the analyte. A cartridge with a suitable sorbent (e.g., C18 for aqueous samples or silica (B1680970) for non-polar samples) can be used.

Derivatization is often employed to:

Increase Volatility for GC: The hydroxyl group can be silylated (e.g., using BSTFA) to create a less polar and more volatile derivative.

Enhance Detection for HPLC or Spectrophotometry: As mentioned, reacting the hydroxyl group with a UV-active or fluorescent reagent can significantly improve sensitivity and selectivity. nih.gov

Validation of Analytical Methods for Robustness and Accuracy

Method validation is a mandatory step to ensure that an analytical method is suitable for its intended purpose. researchgate.netresearchgate.net The validation process for any of the above-described methods for Oxiranol, 3-ethyl-2-pentyl- would involve assessing several key parameters according to international guidelines. europa.eu

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. In GC-MS, this is demonstrated by the unique mass spectrum and retention time.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. scielo.br

Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples at multiple concentration levels. scielo.breuropa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. scielo.br

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 scielo.br |

| Accuracy | Percent recovery of a known amount of spiked analyte. | 80-120% of the true value. europa.eu |

| Precision (RSD) | Repeatability and intermediate precision. | < 15% (or as appropriate for the concentration) |

| Robustness | Consistency of results with small changes in method. | RSD of results should remain within acceptable limits. |

No Information Available on "Oxiranol, 3-ethyl-2-pentyl-"

Extensive research has yielded no scientific data or literature pertaining to the chemical compound "Oxiranol, 3-ethyl-2-pentyl-". As a result, the requested article on its future research directions and emerging avenues cannot be generated.

Searches in chemical databases and scholarly articles did not provide any information on the synthesis, reactivity, computational modeling, or potential applications of this specific compound. The search results did identify related, but distinct, molecules such as 3-ethyl-2-methyl-2-propyloxirane and various other substituted hydrocarbons and alcohols. However, extrapolating information from these compounds to "Oxiranol, 3-ethyl-2-pentyl-" would be scientifically inaccurate and speculative.

Therefore, the following sections of the requested article outline remain unaddressed due to the absence of relevant information:

Future Directions and Emerging Research Avenues for Oxiranol, 3 Ethyl 2 Pentyl

Q & A

Q. What methodological steps are critical for accurately calculating the molecular weight of 3-ethyl-2-pentyl-oxiranol?

Answer:

Identify the molecular formula : Determine the constituent atoms and their counts (e.g., C, H, O). For example, the molecular formula of oxiranol derivatives often follows the pattern CₙHₘOₖ .

Reference atomic weights : Use authoritative databases like NIST or PubChem to obtain precise atomic weights (e.g., C: 12.01, H: 1.008, O: 16.00) .

Calculate total weight : Multiply each atom’s count by its atomic weight and sum the results. For validation, cross-check computational tools (e.g., ChemDraw, Gaussian) against manual calculations .

Q. Which spectroscopic techniques are most reliable for structural elucidation of 3-ethyl-2-pentyl-oxiranol?

Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to map hydrogen and carbon environments, focusing on epoxy ring protons (δ 3.0–4.5 ppm) and alkyl substituents .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., epoxy C-O-C stretch at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS (HRMS) for precise mass validation .

Q. What synthetic pathways are documented for synthesizing 3-ethyl-2-pentyl-oxiranol derivatives?

Answer:

Epoxidation : React α,β-unsaturated ketones or alcohols with peracids (e.g., mCPBA) to form the epoxy ring .

Alkylation : Introduce the 3-ethyl-2-pentyl chain via Grignard or Friedel-Crafts reactions, ensuring regioselectivity through steric and electronic control .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product, followed by recrystallization for purity .

Advanced Research Questions

Q. How does the topological arrangement of atoms in 3-ethyl-2-pentyl-oxiranol influence its chemical reactivity compared to structural isomers?

Answer:

- Epoxy Ring Strain : The strained three-membered epoxy ring increases electrophilicity, making it reactive toward nucleophiles (e.g., in ring-opening reactions) .

- Substituent Effects : The 3-ethyl-2-pentyl chain’s steric bulk may hinder nucleophilic attack at specific positions, altering reaction pathways. Computational studies (e.g., DFT) can model steric/electronic effects .

- Comparative Analysis : Compare reaction rates and products with isomers lacking epoxy groups (e.g., ethers or alcohols) to isolate topology-driven reactivity .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting spectroscopic results) for 3-ethyl-2-pentyl-oxiranol?

Answer:

Triangulation : Validate findings using multiple techniques (e.g., NMR, IR, X-ray crystallography) .

Replicate Experiments : Eliminate procedural errors by repeating syntheses under controlled conditions .

Computational Validation : Compare experimental spectra with simulated spectra from quantum chemistry software (e.g., Gaussian, ORCA) .

Peer Review : Present data to collaborators for independent verification, addressing potential biases .

Q. What computational methods are recommended for predicting thermochemical properties (e.g., enthalpy of formation) of 3-ethyl-2-pentyl-oxiranol?

Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) and calculate thermodynamic properties (e.g., ΔHf) .

- Ab Initio Methods : Use higher-level basis sets (e.g., CCSD(T)) for precise energy calculations, though computational costs increase .

- Database Cross-Reference : Compare results with NIST Chemistry WebBook or PubChem entries for empirical validation .

Methodological Resources

- Structural Data : SMILES and InChIKey from NIST or PubChem ensure unambiguous identification .

- Experimental Protocols : Follow safety guidelines for handling reactive intermediates (e.g., epoxy compounds) and dispose of waste via certified facilities .

- Data Reporting : Adhere to journal guidelines for presenting results, avoiding redundancy between text and tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.